molecular formula C17H19N3O3 B2709001 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide CAS No. 2034493-03-1

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide

Cat. No.: B2709001
CAS No.: 2034493-03-1
M. Wt: 313.357
InChI Key: SYIWGBSRTNMIIN-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide is a synthetic small molecule based on a pyridazinone core structure, a scaffold recognized for its diverse biological activities. Researchers are interested in pyridazinone derivatives for their potential across multiple therapeutic areas. Scientific literature indicates that related compounds have demonstrated significant anti-inflammatory , analgesic , and anti-bacterial properties . Furthermore, some pyridazinone acetamide hybrids are investigated as potent and highly selective enzyme inhibitors for targets like phosphodiesterase 4 (PDE4), which is relevant for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis . The molecular structure of this compound incorporates an N-arylacetamide moiety, which is a common feature in pharmacologically active intermediates and is known to contribute to a compound's ability to engage biological targets . The specific substitution pattern with the cyclopropyl and methoxyphenyl groups is designed to modulate the compound's physicochemical properties and binding affinity. This product is intended for professional research applications, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is supplied as a high-purity solid for laboratory use. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-9-13(23-2)5-6-14(11)18-16(21)10-20-17(22)8-7-15(19-20)12-3-4-12/h5-9,12H,3-4,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIWGBSRTNMIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.
  • Pyridazinone core : This heterocyclic structure is known for various biological activities.
  • Methoxy and methyl substituents : These groups can influence the compound's pharmacological properties.

The molecular formula is C15H17N5O2C_{15}H_{17}N_{5}O_{2} with a molecular weight of approximately 299.334 g/mol.

Anticancer Properties

Research has indicated that derivatives of compounds similar to 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide exhibit significant anticancer activity. For instance, studies have shown that certain pyridazinone derivatives can induce apoptosis in cancer cells through mechanisms involving:

  • Caspase activation : Increased caspase-3 activity has been observed in treated cells, indicating apoptosis induction.
  • Mitochondrial membrane potential (MMP) : A decrease in MMP is linked to apoptotic processes, with significant reductions noted in treated cell lines such as PC-3 and A549 .
CompoundIC50 (μM)Cell Line
Compound A5.96PC-3
Compound B7.90A549
Compound C7.71K-562

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

The biological activity of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis or other cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

Several case studies have explored the effects of this compound and its analogs:

  • Study on Apoptosis Induction : A study demonstrated that treatment with related pyridazinone compounds resulted in significant caspase activation and reduced Bcl-2 expression, both markers of apoptosis .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria using the dilution method, showing promising results that warrant further exploration.

Comparison with Similar Compounds

Structural Modifications in Acetamide Derivatives

Several analogs share the pyridazinone-acetamide backbone but differ in substituents, influencing physicochemical and biological properties:

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxy-2-methylphenyl C₁₉H₂₂N₃O₃ ~340.40 Balanced lipophilicity; potential metabolic stability from cyclopropyl group
BK79348: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide 4-Methylsulfanylphenyl C₁₆H₁₇N₃O₂S 315.39 Increased hydrophobicity; sulfur atom may enhance binding to metal ions
BK79357: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(2,6-difluorophenyl)methyl]acetamide (2,6-Difluorophenyl)methyl C₁₆H₁₅F₂N₃O₂ 319.31 Electron-withdrawing fluorine atoms improve metabolic resistance
BK82653: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}acetamide [2-(Isopropoxy)pyridin-3-yl]methyl C₁₈H₂₂N₄O₃ 342.39 Pyridine ring introduces basicity; isopropoxy group may alter solubility

Key Observations :

  • Lipophilicity : The 4-methoxy-2-methylphenyl group in the target compound offers moderate lipophilicity compared to the more hydrophobic 4-methylsulfanylphenyl (BK79348) or polar pyridinylmethyl (BK82653) groups.
  • Metabolic Stability: Cyclopropyl groups (common in all analogs) are known to resist oxidative metabolism, but substituents like methylsulfanyl (BK79348) or isopropoxy (BK82653) could introduce alternative metabolic pathways .

Heterocyclic Core Variations

Compounds from patent literature () highlight structural diversity in acetamide derivatives:

  • Benzothiazole Derivatives (): Example: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide The benzothiazole core replaces pyridazinone, introducing a sulfur atom and trifluoromethyl group. This increases molecular weight and may enhance target affinity but reduce solubility.
  • Quinoline Derivatives (): Example: N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)-4-(pyridin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Larger, polycyclic structures with basic piperidine groups. These likely exhibit distinct pharmacokinetic profiles, such as prolonged half-life but poorer oral bioavailability compared to the target compound.

Key Differences :

  • Functional Groups: The absence of strongly ionizable groups (e.g., piperidine in quinoline derivatives) may limit off-target interactions in the target compound .

Crystallographic and Structural Analysis

Structural refinement tools like SHELXL () and WinGX () are critical for determining the crystal structures of these compounds. For example:

  • The cyclopropyl group in the target compound likely induces steric constraints, affecting molecular packing in the solid state.
  • Substituents like methoxy or fluorine may influence hydrogen-bonding patterns, as observed in analogs BK79348 and BK79357 .

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